molecular formula C12H15NO3 B1299237 2-hydroxy-N-pentanoylbenzamide CAS No. 56429-73-3

2-hydroxy-N-pentanoylbenzamide

Cat. No.: B1299237
CAS No.: 56429-73-3
M. Wt: 221.25 g/mol
InChI Key: KUDWTNWOKRUQFZ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-pentanoylbenzamide is an organic compound with the molecular formula C12H15NO3 It is a benzamide derivative characterized by the presence of a hydroxy group at the ortho position and a pentanoyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-pentanoylbenzamide typically involves the acylation of 2-hydroxybenzamide with pentanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Hydroxybenzamide+Pentanoyl chlorideThis compound+HCl\text{2-Hydroxybenzamide} + \text{Pentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Hydroxybenzamide+Pentanoyl chloride→this compound+HCl

The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-pentanoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-pentanoylbenzamide.

    Reduction: The carbonyl group in the pentanoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 2-Pentanoylbenzamide

    Reduction: 2-Hydroxy-N-pentanolbenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-N-pentanoylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-pentanoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the pentanoyl group can interact with hydrophobic pockets, stabilizing the compound within the binding site. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzamide: Lacks the pentanoyl group, making it less hydrophobic and potentially less effective in certain applications.

    2-Hydroxy-N,N-dimethylbenzamide: Contains two methyl groups on the nitrogen, which can affect its binding properties and reactivity.

    2-Hydroxythiobenzamide: Contains a sulfur atom instead of an oxygen atom, which can alter its chemical and biological properties.

Uniqueness

2-Hydroxy-N-pentanoylbenzamide is unique due to the presence of both a hydroxy group and a pentanoyl group, which confer specific chemical and biological properties. The hydroxy group allows for hydrogen bonding, while the pentanoyl group increases hydrophobicity, enhancing its interaction with hydrophobic pockets in proteins.

Properties

IUPAC Name

2-hydroxy-N-pentanoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-8-11(15)13-12(16)9-6-4-5-7-10(9)14/h4-7,14H,2-3,8H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDWTNWOKRUQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366085
Record name 2-hydroxy-N-pentanoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56429-73-3
Record name 2-hydroxy-N-pentanoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-N-PENTANOYL-BENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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